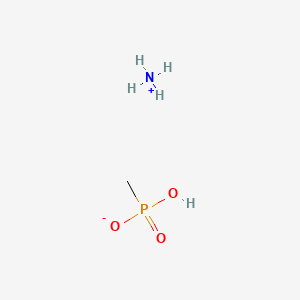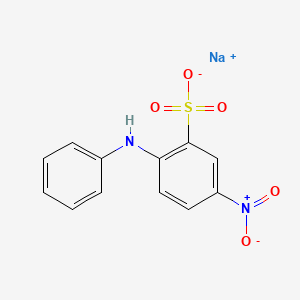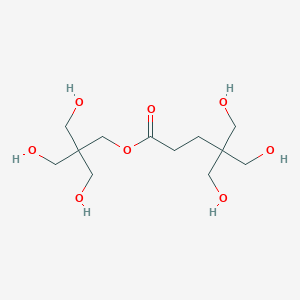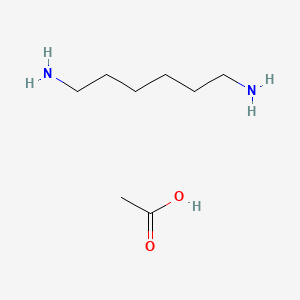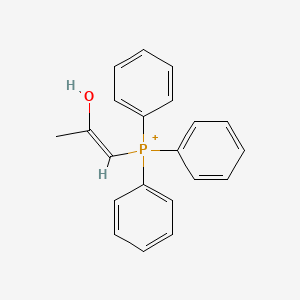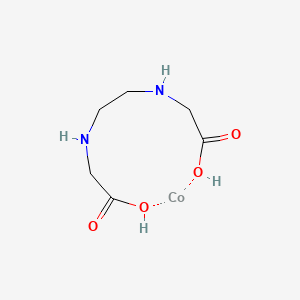
N,N'-Ethylenebis(glycinato-O,N)cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Ethylenebis(glycinato-O,N)cobalt is a coordination compound with the molecular formula C6H12CoN2O4 It is known for its complex structure, where cobalt is coordinated with ethylenebis(glycinato) ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethylenebis(glycinato-O,N)cobalt typically involves the reaction of cobalt salts with ethylenebis(glycinato) ligands under controlled conditions. One common method is to dissolve cobalt(II) chloride in water and then add ethylenebis(glycinato) ligands to the solution. The reaction mixture is stirred and heated to facilitate the formation of the coordination complex. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of N,N’-Ethylenebis(glycinato-O,N)cobalt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade cobalt salts and ligands, with precise control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Ethylenebis(glycinato-O,N)cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligands in the coordination complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand substitution reactions often require the presence of competing ligands and controlled pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(I) species. Substitution reactions result in the formation of new coordination complexes with different ligands .
Applications De Recherche Scientifique
N,N’-Ethylenebis(glycinato-O,N)cobalt has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation-reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anticancer agent and in drug delivery systems.
Mécanisme D'action
The mechanism of action of N,N’-Ethylenebis(glycinato-O,N)cobalt involves its ability to coordinate with various substrates and catalyze reactions. The cobalt center plays a crucial role in facilitating electron transfer processes, which are essential for its catalytic activity. The compound’s molecular targets and pathways depend on the specific application, such as interacting with biological molecules in medicinal applications or substrates in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Ethylenebis(glycinato-O,N)nickel
- N,N’-Ethylenebis(glycinato-O,N)copper
- N,N’-Ethylenebis(glycinato-O,N)zinc
Uniqueness
N,N’-Ethylenebis(glycinato-O,N)cobalt is unique due to its specific coordination environment and the properties imparted by the cobalt center. Compared to its nickel, copper, and zinc analogs, the cobalt compound exhibits distinct redox behavior and catalytic activity, making it particularly valuable in applications requiring specific oxidation states and catalytic properties .
Propriétés
Numéro CAS |
29977-10-4 |
|---|---|
Formule moléculaire |
C6H12CoN2O4 |
Poids moléculaire |
235.10 g/mol |
Nom IUPAC |
2-[2-(carboxymethylamino)ethylamino]acetic acid;cobalt |
InChI |
InChI=1S/C6H12N2O4.Co/c9-5(10)3-7-1-2-8-4-6(11)12;/h7-8H,1-4H2,(H,9,10)(H,11,12); |
Clé InChI |
PRTWXKPUHDPYFG-UHFFFAOYSA-N |
SMILES canonique |
C(CNCC(=O)O)NCC(=O)O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


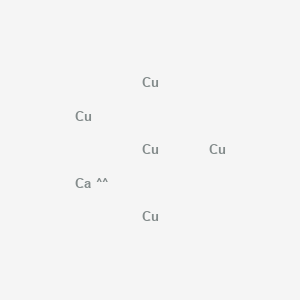

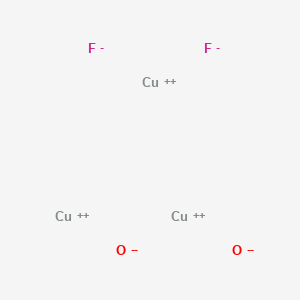
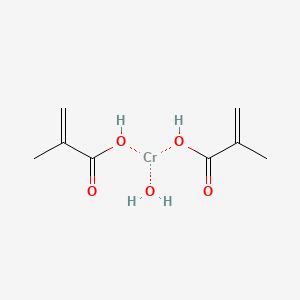
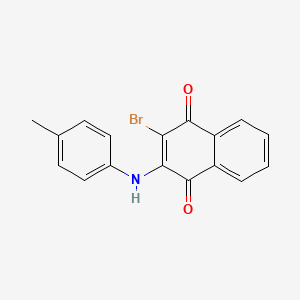
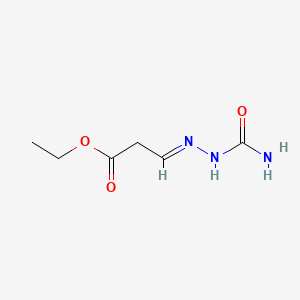
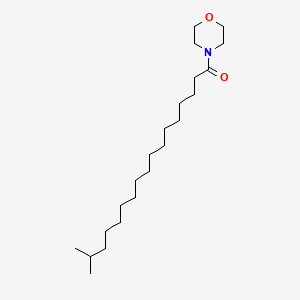
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
